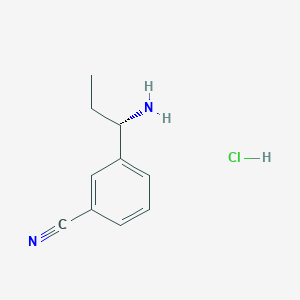

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride

Description

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is a chiral organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminopropyl group attached to the benzene ring, along with a nitrile group. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

3-[(1S)-1-aminopropyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNURVDNKGGJE-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis Using Enantiomerically Pure Starting Materials

A common approach leverages chiral precursors to introduce stereochemistry early in the synthesis. For example, L-alanine or its derivatives serve as chiral sources for the aminopropyl moiety. The benzonitrile group is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Procedure :

- Step 1 : Protection of the amine group in L-alanine using tert-butoxycarbonyl (Boc) anhydride.

- Step 2 : Activation of the carboxylic acid via conversion to an acyl chloride, followed by coupling with 3-cyanobenzyl bromide.

- Step 3 : Deprotection of the Boc group using hydrochloric acid in dioxane, yielding the hydrochloride salt.

Key Data :

Asymmetric Hydrogenation of Prochiral Nitriles

Transition-metal-catalyzed asymmetric hydrogenation offers a stereoselective route. A prochiral α,β-unsaturated nitrile is hydrogenated using a chiral catalyst (e.g., Rhodium with (R)-BINAP ligand).

Procedure :

- Step 1 : Synthesis of 3-(1-propenyl)benzonitrile via Wittig reaction.

- Step 2 : Hydrogenation at 50 psi $$ \text{H}_2 $$, 25°C, in methanol with [Rh(cod)(R-BINAP)]BF₄.

- Step 3 : Acidic workup with HCl to form the hydrochloride salt.

Key Data :

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation

Racemic 3-(1-aminopropyl)benzonitrile is resolved using chiral acids (e.g., dibenzoyl-D-tartaric acid). The (S)-enantiomer forms a less soluble salt, crystallizing preferentially.

Procedure :

- Step 1 : Dissolve racemic amine in ethanol.

- Step 2 : Add dibenzoyl-D-tartaric acid and heat to reflux.

- Step 3 : Cool to 5°C, filter the (S)-enantiomer salt, and neutralize with NaOH.

Key Data :

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acetylate the (R)-enantiomer, leaving the (S)-amine unreacted.

Procedure :

- Step 1 : Stir racemic amine with vinyl acetate and lipase in tert-butyl methyl ether.

- Step 2 : Separate the (S)-amine via aqueous extraction.

- Step 3 : Acidify with HCl to precipitate the hydrochloride salt.

Key Data :

Workup and Purification Strategies

Solvent Extraction and Crystallization

Post-reaction mixtures are purified via sequential solvent washes and recrystallization.

Procedure :

- Step 1 : Quench reaction with saturated $$ \text{NH}4\text{Cl} $$, extract with $$ \text{CH}2\text{Cl}_2 $$.

- Step 2 : Wash organic layer with $$ \text{NaHCO}_3 $$ and brine.

- Step 3 : Concentrate under vacuum, recrystallize from acetone/water (1:2 v/v).

Key Data :

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexanes, 1:4) removes by-products.

Key Data :

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitution reactions, particularly under alkaline conditions.

Redox Reactions

The nitrile and amine groups undergo distinct redox transformations:

Reduction of the Nitrile Group

Oxidation of the Amine Group

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

| Condition | Behavior | Application |

|---|---|---|

| pH < 3 | Protonated amine (NH₃⁺) | Enhances solubility for intravenous formulations. |

| pH 7–9 | Free amine (NH₂) | Facilitates nucleophilic attacks in Suzuki-Miyaura couplings . |

Stereochemical Stability

The (S)-configuration at the chiral center influences reaction outcomes:

| Reaction | Observation | Source |

|---|---|---|

| Racemization | <5% epimerization under acidic conditions (HCl, 25°C) | |

| Enzymatic resolution | Lipase-mediated hydrolysis retains >99% enantiomeric excess |

Biological Interactions

The compound interacts with enzymatic targets, modulating biochemical pathways:

Thermal Degradation

Pyrolysis studies reveal stability up to 200°C:

| Temperature | Products | Degradation Pathway |

|---|---|---|

| 250°C | Benzonitrile + propylene | Hoffmann elimination of the aminopropyl chain. |

| 300°C | HCN + aromatic hydrocarbons | Cyano group decomposition via free-radical pathways. |

Key Mechanistic Insights

-

Steric Effects : The benzonitrile group hinders nucleophilic attacks at the meta position, favoring para-substitution in electrophilic reactions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate acylation but promote racemization in basic conditions .

-

Chiral Recognition : Enzymes such as nNOS differentiate enantiomers via hydrogen-bonding networks involving the (S)-configured amine .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHClN

- IUPAC Name : (S)-3-(1-aminopropyl)benzonitrile hydrochloride

- Molecular Weight : 196.68 g/mol

The presence of both the amino group and the nitrile group allows for various interactions with biological targets, making this compound particularly interesting for drug development and biological studies .

Pharmacological Applications

This compound exhibits several pharmacological activities, which can be categorized as follows:

- Neurotransmitter Modulation :

-

Antidepressant Effects :

- Preliminary studies indicate that this compound may possess antidepressant-like properties through interactions with monoamine transporters, which are crucial in regulating mood and emotional responses.

-

Antioxidant Activity :

- There is evidence to suggest that this compound may exhibit antioxidant properties, potentially beneficial in mitigating oxidative stress-related conditions.

Synthetic Routes

Multiple synthetic pathways have been developed for producing this compound, allowing for efficient production suitable for biological testing. These methods include:

- Reduction and Amidination Reactions :

-

Enzymatic Catalysis :

- The compound's synthesis can also be facilitated by enzymatic processes, highlighting its relevance in metabolic pathways within biological systems.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

- Drug Discovery :

- Biological Activity Assessment :

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The nitrile group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(S)-2-(1-Aminopropyl)benzonitrile: This compound has a similar structure but differs in the position of the aminopropyl group on the benzene ring.

(S)-2-(1-Amino-2-hydroxyethyl)benzonitrile: This compound contains an additional hydroxyl group, which can affect its chemical properties and reactivity.

Uniqueness

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is unique due to its specific stereochemistry and the position of the aminopropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride, a chiral compound characterized by a benzene ring with a nitrile group and an aminoalkyl side chain, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 185.66 g/mol

- Chirality : The presence of the chiral center at the amino group allows for distinct biological interactions.

The hydrochloride form enhances the compound's solubility, facilitating its application in pharmacological studies.

1. Neurotransmitter Modulation

This compound has shown significant interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that it may influence monoamine transporters, which are crucial for neurotransmitter reuptake processes. This modulation suggests potential applications in treating mood disorders such as depression.

2. Antidepressant Effects

Preclinical studies have indicated that this compound exhibits antidepressant-like properties. Research has demonstrated that it can enhance serotonin levels in synaptic clefts, potentially alleviating symptoms of depression. The exact mechanism appears to involve inhibition of serotonin reuptake, similar to conventional antidepressants.

3. Antioxidant Activity

Preliminary evaluations suggest that this compound possesses antioxidant properties. These effects may play a role in mitigating oxidative stress-related conditions, which are implicated in various diseases, including neurodegenerative disorders.

The biological activity of this compound is often dose-dependent and influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound's interactions with specific receptors and enzymes are vital for its pharmacodynamics:

- Receptor Binding : Studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission.

- Enzymatic Interactions : The compound may also interact with metabolic enzymes, impacting its pharmacokinetic profile and therapeutic efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Modulates serotonin and dopamine pathways | |

| Antidepressant Effects | Exhibits potential antidepressant-like properties | |

| Antioxidant Activity | Demonstrates antioxidant properties mitigating oxidative stress |

Case Study: Antidepressant-Like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The compound was found to increase serotonin levels in the brain, supporting its potential as an antidepressant agent .

Case Study: Neuroprotective Properties

In vitro studies have indicated that this compound can protect neuronal cells from oxidative damage. This was evidenced by reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of (S)-3-(1-aminopropyl)benzonitrile hydrochloride?

Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For benzonitrile derivatives, methods like asymmetric hydrogenation of ketones (using chiral ligands) or resolution via diastereomeric salt formation are common. Evidence from related compounds (e.g., (S)-2-(1-aminoethyl)benzonitrile hydrochloride) suggests chiral pool synthesis using enantiopure starting materials (e.g., L-amino acids) or enzymatic resolution . Key steps include protecting group strategies for the amine and nitrile functionalities to avoid side reactions.

Q. How can researchers validate the enantiomeric purity of this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. Polarimetry and NMR with chiral solvating agents (e.g., europium complexes) are complementary. For example, in structurally similar compounds (e.g., 4-[(S)-3-amino-2-oxopyrrolidin-1-yl]benzonitrile hydrochloride), enantiomeric excess ≥98% was confirmed using chiral HPLC with a mobile phase of hexane/isopropanol .

Q. What physicochemical properties are critical for biological activity assessment?

Key parameters include:

- LogP : Predicts membrane permeability (e.g., LogP ~2.88 for related benzonitrile derivatives ).

- PSA (Polar Surface Area) : Affects solubility and blood-brain barrier penetration (e.g., PSA ~65 Ų for analogs ).

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 163–165°C for bunitrolol hydrochloride ).

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized?

Polymorph screening involves solvent recrystallization (e.g., using ethanol/water mixtures) followed by X-ray diffraction (XRPD), DSC, and Raman spectroscopy. For example, polymorphs of 3-(1-{3-[5-(1-methylpiperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride were distinguished via XRPD peaks at 2θ = 10.2° and 18.5° . Stability studies (humidity/temperature) are essential to identify the most thermodynamically stable form.

Q. What strategies mitigate toxicity risks during handling and synthesis?

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection (as recommended for benzyl 4-aminopiperidine-1-carboxylate handling ).

- Toxicity screening : Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cell viability studies) for early-stage risk assessment.

Q. How do structural modifications (e.g., cyclopropane or fluorinated groups) impact pharmacological activity?

Cyclopropane rings (as in (S)-3-(amino(cyclopropyl)methyl)benzonitrile hydrochloride) enhance metabolic stability by reducing oxidative degradation . Fluorination (e.g., in ozanimod hydrochloride) improves target binding affinity and pharmacokinetics . Computational modeling (e.g., molecular docking with target receptors) can rationalize structure-activity relationships.

Q. What analytical methods resolve data contradictions in impurity profiling?

- LC-MS/MS : Identifies trace impurities (e.g., in rilpivirine synthesis, intermediates like 3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride were monitored for side products ).

- NMR-based quantification : Distinguishes regioisomers or diastereomers (e.g., 1H-13C HSQC for impurity A in aminopterin analogs ).

Methodological Considerations

Q. How can researchers optimize reaction yields in multi-step syntheses?

- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for triazole-containing intermediates ).

Q. What techniques validate the compound’s stability under biological assay conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.